molecular formula C9H12O5S B12061698 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12061698
M. Wt: 232.26 g/mol
InChI Key: SBHYALKFSCTHIR-UHFFFAOYSA-N
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Description

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative known for its unique chemical structure and properties. Thiophene derivatives are widely studied due to their applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to facilitate hole injection in electronic devices sets it apart from other thiophene derivatives .

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-12-3-4-14-7-5-6(13-2)8(15-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

SBHYALKFSCTHIR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(S1)C(=O)O)OC

Origin of Product

United States

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